Phytolaccinic acid ethyl ester
CAS No.: 322405-91-4
Cat. No.: VC0192107
Molecular Formula: C33H52O6
Molecular Weight: 544.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 322405-91-4 |
|---|---|
| Molecular Formula | C33H52O6 |
| Molecular Weight | 544.76 |
Introduction
Chemical Identity and Structural Characteristics
Phytolaccinic acid ethyl ester is the ethyl ester derivative of phytolaccinic acid (also known as phytolaccagenic acid). The compound features the following key identifiers:
| Parameter | Value |
|---|---|
| Chemical Name | Phytolaccinic acid ethyl ester |
| CAS Registry Number | 322405-91-4 |
| Molecular Formula | C33H52O6 |
| Molecular Weight | 544.76 g/mol |
| Chemical Structure | Triterpenoid derivative with an ethyl ester functional group |
| Parent Compound | Phytolaccinic acid (CAS: 54928-05-1) |
The molecular structure comprises a pentacyclic triterpenoid skeleton with an ethyl ester moiety, deriving from the parent compound phytolaccinic acid (C31H48O6) . The structural transition from the parent acid to its ethyl ester involves esterification of the carboxylic acid group, resulting in the addition of an ethyl group (C2H4) and corresponding molecular weight increase of approximately 28 g/mol .
Physical and Chemical Properties
Phytolaccinic acid ethyl ester exhibits distinctive physiochemical properties that influence its applications in research settings. While comprehensive physical data is limited in the literature, the following properties have been documented:
| Property | Description |
|---|---|
| Physical Appearance | Not explicitly documented, likely a crystalline solid based on similar compounds |
| Solubility | Limited water solubility; soluble in organic solvents |
| Stability | Relatively stable under standard laboratory conditions |
| Purity | Typically available at approximately 95% purity for research applications |
The compound maintains the core triterpenoid structural characteristics while the ethyl ester functionality modifies its lipophilicity and membrane permeability compared to the parent acid .
Origin and Natural Sources
The parent compound, phytolaccinic acid, belongs to a class of triterpenoids isolated from plants in the Phytolacca genus. While the ethyl ester is typically produced synthetically, the parent acid has been isolated from natural sources:
| Source | Description |
|---|---|
| Phytolacca americana | Commonly known as American pokeweed, a recognized source of phytolaccinic acid |
| Plant part | Typically found in root tissues |
| Extraction method | Solvent extraction using ethanol or methanol followed by chromatographic purification |
Understanding the natural origins of the parent compound provides context for the bioactivity and potential applications of its ethyl ester derivative .
Synthesis and Preparation Methods
Phytolaccinic acid ethyl ester is typically synthesized through esterification of phytolaccinic acid. Based on general principles of ethyl ester synthesis and information from related compounds, the following methods are likely employed:
| Synthesis Method | Process Description |
|---|---|
| Direct Esterification | Reaction of phytolaccinic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) |
| Transesterification | Conversion from another ester form using ethanol under appropriate catalytic conditions |
| Fischer Esterification | Specific type of direct esterification carried out under reflux conditions with removal of water |
The synthesis typically involves specific reaction conditions including temperature control (100-250°C), vacuum conditions (1-3 mmbar), and careful purification steps to achieve the desired purity levels .
Analytical Applications
Phytolaccinic acid ethyl ester serves important functions in analytical chemistry:
| Application | Description |
|---|---|
| HPLC Reference Standard | Used as a reference material in high-performance liquid chromatography applications |
| Analytical Marker | Potential use as a marker compound for plant material identification |
| Quality Control | Application in standardization of botanical extracts and natural products |
Biological Activities and Research Significance
While specific biological activities of phytolaccinic acid ethyl ester require further research, studies on related compounds and triterpenoid esters suggest several potential bioactivities:
The ethyl esterification potentially enhances lipophilicity and membrane permeability, which may affect the compound's pharmacokinetic properties and biological availability compared to the parent acid .
Comparison with Related Compounds
Understanding phytolaccinic acid ethyl ester in context with related compounds provides valuable comparative insights:
| Compound | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|
| Phytolaccinic acid (parent compound) | C31H48O6 | 516.71 g/mol | Contains free carboxylic acid group |
| Phytolaccinic acid ethyl ester | C33H52O6 | 544.76 g/mol | Carboxylic acid esterified with ethanol |
| Phytolaccinic acid methyl ester | C32H50O6 | 530.74 g/mol* | Carboxylic acid esterified with methanol |
*Calculated based on structural differences
This comparison highlights how modifications to the parent structure affect molecular weight and potentially alter physical, chemical, and biological properties .
Research Methodology Considerations
When working with phytolaccinic acid ethyl ester, researchers should consider several methodological approaches:
| Methodological Aspect | Recommendation |
|---|---|
| Chromatographic Analysis | HPLC with suitable columns (often C18) and appropriate mobile phases |
| Spectroscopic Identification | NMR (¹H/¹³C) to confirm ester bond formation and structural integrity |
| Purity Assessment | GC-MS for identification of volatile byproducts and impurities |
| Storage Conditions | Store in tightly closed containers, protected from light, at recommended temperatures |
These methodological considerations are essential for ensuring experimental reproducibility and reliable research outcomes.
Future Research Directions
Several promising avenues exist for future research on phytolaccinic acid ethyl ester:
| Research Area | Potential Focus |
|---|---|
| Structure-Activity Relationships | Systematic investigation of how esterification affects biological activity |
| Synthetic Modifications | Development of novel derivatives with enhanced properties |
| Biological Mechanism Studies | Investigation of cellular targets and molecular mechanisms |
| Analytical Method Development | Improved protocols for detection and quantification in complex matrices |
These research directions could expand understanding of the compound's potential applications and biological significance .
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